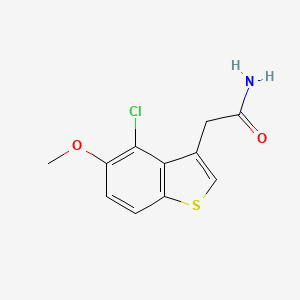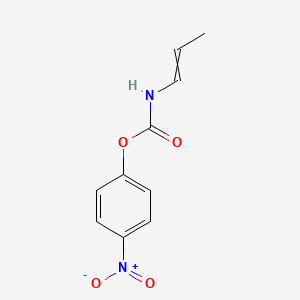![molecular formula C9H8BrNO2S B14380887 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide CAS No. 88089-46-7](/img/structure/B14380887.png)
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide is a heterocyclic compound that features both furan and thiazolium moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide typically involves the reaction of furan derivatives with thiazolium salts. One common method includes the condensation of 2-furylacetic acid with thiazolium bromide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolium ring can be reduced to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Wissenschaftliche Forschungsanwendungen
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide involves its interaction with biological targets such as enzymes and receptors. The furan and thiazolium rings can interact with active sites of enzymes, inhibiting their activity. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furylacetic acid: A precursor in the synthesis of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide.
Thiazolium bromide: Another precursor used in the synthesis.
Furanones: Oxidized derivatives of furan.
Uniqueness
This compound is unique due to its combined furan and thiazolium structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
88089-46-7 |
|---|---|
Molekularformel |
C9H8BrNO2S |
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C9H8NO2S.BrH/c11-8(9-2-1-4-12-9)6-10-3-5-13-7-10;/h1-5,7H,6H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GYFRPBHPVGMXSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=COC(=C1)C(=O)C[N+]2=CSC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)

![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
